Pantera

説明

Pantera is a genus of plant belonging to the family Apocynaceae and is native to tropical regions of the Americas. It is a perennial, herbaceous plant that is widely used in traditional medicine for its medicinal properties. Its leaves, bark, and roots are used to prepare remedies for a variety of ailments, including fever, stomachache, and skin diseases. Its active components have been studied extensively, and its mechanism of action has been identified. In

科学的研究の応用

Precision Treatment of Tumors

Pantera aims to bring new hope to cancer patients by enabling the widespread application of radiopharmaceuticals for precision treatment of tumors . Their core belief is that these powerful medical tools deserve a central role in oncology for their potential to treat cancers effectively while preserving patient’s quality of life .

Radiotheranostics

Pantera’s focus is on the radiotheranostics field, which facilitates patient-tailored optimization of treatment by tracking the distribution of therapeutic agents in the body . This cutting-edge approach minimizes patient side-effects while enhancing treatment efficacy .

Production of Actinium-225

Pantera is establishing a state-of-the-art production facility for actinium-225 (Ac-225) in Mol, Belgium . Their unique production process, employing the photonuclear or ‘gamma’ route, transforms Radium-226 ( 226 Ra) into 225 Ra, which in turn decays into Ac-225 .

Supply of High-Purity Ac-225

The high-purity Ac-225 produced by Pantera is then supplied as an Active Product Ingredient (API) to the global pharmaceutical market . This plays a crucial role in the development of new cancer treatments .

Sustainability and Recycling

In addition to ensuring quality, Pantera prioritizes sustainability. The radium in their process is recycled and reused, emphasizing their commitment to environmentally friendly practices .

Partnership with Bayer

Pantera has signed a capacity reservation agreement with Bayer for the supply of actinium-225 starting in the second half of 2024 . This agreement demonstrates Pantera’s unique ability to support the radionuclide therapeutics industry in bringing new cancer treatments to patients .

Large-Scale Production

In 2024, Pantera will continue to work on increasing access to 225 Ac for clinical trial needs, as well as on the development of a large-scale, state-of-the-art production facility to address growing global demand .

Future of Personalized Nuclear Medicine

Pantera is not only supporting the development of the next generation of cancer treatments but also fostering a future where personalized nuclear medicine is the norm . Their ultimate goal is to improve the accessibility of future innovative cancer therapy based on 225 Ac and theranostics in general .

特性

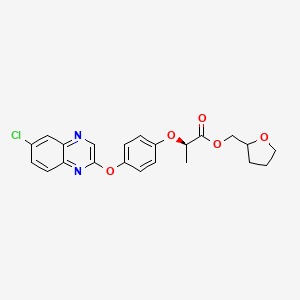

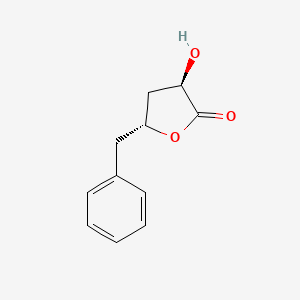

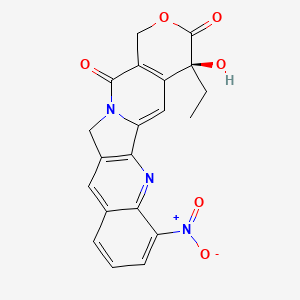

IUPAC Name |

oxolan-2-ylmethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3/t14-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKDWPHJZANJGB-IKJXHCRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331653 | |

| Record name | oxolan-2-ylmethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pantera | |

CAS RN |

200509-41-7 | |

| Record name | Quizalofop-p-tefuryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200509417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | oxolan-2-ylmethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quizalofop-P-tefuryl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIZALOFOP-P-TEFURYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV677O0SU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the target of imazamox in plants?

A1: Imazamox targets the acetolactate synthase (ALS) enzyme in plants. [] This enzyme is crucial for the synthesis of essential amino acids, and its inhibition disrupts plant growth, ultimately leading to weed death.

Q2: How does the Ser-653-Asn mutation in the ALS enzyme confer resistance to imazamox in wheat?

A2: The Ser-653-Asn mutation in the ALS enzyme, found in some wheat cultivars like Rafalin and Pantera, reduces the binding affinity of imazamox to the enzyme. [] This decreased sensitivity allows these wheat varieties to tolerate the herbicide while weeds are still effectively controlled.

Q3: Does the Pantera wheat cultivar solely rely on target-site resistance to imazamox?

A3: No, while the Pantera wheat cultivar carries the Ser-Asn627 mutation in two of its three ALS genes (imi1 and imi2), research suggests that additional non-target resistance mechanisms contribute to its overall resistance. []

Q4: What are the additional mechanisms contributing to imazamox resistance in the Pantera wheat cultivar?

A4: Besides the target-site mutation, Pantera exhibits enhanced detoxification of imazamox compared to susceptible wheat cultivars. [] Metabolomic studies revealed higher imazamox metabolism in Pantera, especially at elevated herbicide concentrations, suggesting an inducible detoxification mechanism.

Q5: Are there any negative effects of imazamox on onion crops?

A5: Studies using Pantera 40 EC on onion crops showed no signs of phytotoxicity, such as temporary discoloration, which were observed with other herbicides like Fusilade Super and Agil 100 EC. [] Pantera also led to the highest yield increase compared to the other tested herbicides.

Q6: What is the mechanism of action of paclitaxel in the Pantera Lux drug-eluting balloon?

A6: Paclitaxel, the active ingredient in the Pantera Lux DEB, inhibits smooth muscle cell proliferation, a key factor in restenosis (re-narrowing) of blood vessels after angioplasty procedures. [, ] By releasing paclitaxel locally at the treated site, the Pantera Lux aims to prevent restenosis and maintain vessel patency.

Q7: What excipient is used in the Pantera Lux DEB and how does it impact its performance?

A7: The Pantera Lux DEB utilizes a proprietary matrix containing paclitaxel and butyryl-trihexyl citrate (BTHC) as an excipient. [, ] While the specific role of BTHC in the Pantera Lux is not explicitly detailed in the provided research, it likely contributes to paclitaxel delivery and drug release kinetics.

Q8: Are there any clinical data supporting the efficacy of the Pantera Lux DEB in treating coronary in-stent restenosis?

A8: Yes, clinical trials like the REGistry of Paclitaxel Eluting Balloon in ISR (REGPEB) study demonstrated that the Pantera Lux DEB is effective and well-tolerated in treating both bare metal stent (BMS) and drug-eluting stent (DES) in-stent restenosis. [] The study reported favorable acute and long-term outcomes with low rates of major adverse cardiac events (MACE).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

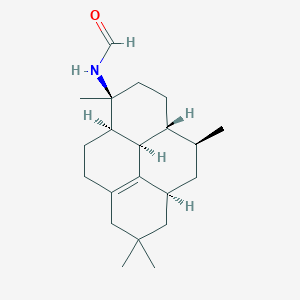

![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B1254218.png)

![(4Ar,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1254236.png)